2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that features a combination of pyrazine, piperazine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,5-dimethylphenylamine with piperazine under controlled conditions to form the 4-(2,5-dimethylphenyl)piperazine intermediate.
Pyrazine Coupling: This intermediate is then reacted with 2-chloropyrazine in the presence of a base to form the pyrazine-piperazine derivative.
Thioether Formation: The pyrazine-piperazine derivative undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 3-fluoro-4-methylphenylacetyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in treating conditions such as inflammation, cancer, or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
- 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide
- 2-({3-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide
Comparison:
- Structural Differences: The position of the methyl groups on the phenyl ring can influence the compound’s physical and chemical properties.
- Biological Activity: Variations in the structure can lead to differences in binding affinity and selectivity for biological targets, potentially altering the compound’s efficacy and safety profile.
- Uniqueness: The specific arrangement of functional groups in 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide may confer unique properties, such as enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-14(2)33-19-9-7-18(8-10-19)25-28-21(17(5)34-25)13-31-23(26)22(29-30-31)24(32)27-20-11-6-15(3)12-16(20)4/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYNXQMHLKUFLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC(C)C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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